1H-1,3-benzodiazol-5-yl(phenyl)methanamine dihydrochloride
Overview
Description
1H-1,3-Benzodiazol-5-yl(phenyl)methanamine dihydrochloride is a chemical compound with the molecular formula C14H13N3.2ClH and a molecular weight of 296.2 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by its benzimidazole core structure, which is a common motif in many biologically active molecules.
Scientific Research Applications
1H-1,3-Benzodiazol-5-yl(phenyl)methanamine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and dyes.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Preparation Methods
The synthesis of 1H-1,3-benzodiazol-5-yl(phenyl)methanamine dihydrochloride typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Substitution Reaction: The phenyl group is introduced via a substitution reaction, where the benzimidazole core reacts with a phenyl halide in the presence of a base.
Formation of the Methanamine Group: The methanamine group is introduced through a reductive amination reaction, where the benzimidazole-phenyl intermediate reacts with formaldehyde and a reducing agent such as sodium cyanoborohydride.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by treating the free base with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1H-1,3-Benzodiazol-5-yl(phenyl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.
Condensation: The benzimidazole core can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Mechanism of Action
The mechanism of action of 1H-1,3-benzodiazol-5-yl(phenyl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites, leading to a decrease in their catalytic activity. Additionally, the compound can interact with DNA and RNA, affecting gene expression and protein synthesis .
Comparison with Similar Compounds
1H-1,3-Benzodiazol-5-yl(phenyl)methanamine dihydrochloride can be compared with other similar compounds, such as:
1H-Benzimidazol-2-yl(phenyl)methanamine: This compound has a similar structure but differs in the position of the methanamine group.
1H-1,3-Benzodiazol-2-yl(phenyl)methanamine: This compound has a different substitution pattern on the benzimidazole core.
1H-1,3-Benzodiazol-5-yl(phenyl)methanol: This compound has a hydroxyl group instead of a methanamine group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the dihydrochloride salt, which can influence its solubility, stability, and biological activity.
Properties
IUPAC Name |
3H-benzimidazol-5-yl(phenyl)methanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3.2ClH/c15-14(10-4-2-1-3-5-10)11-6-7-12-13(8-11)17-9-16-12;;/h1-9,14H,15H2,(H,16,17);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJNPYKFEGJVSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC3=C(C=C2)N=CN3)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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